Magnesium pyrophosphate

Overview

Description

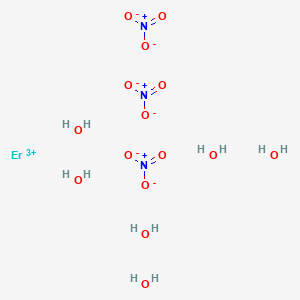

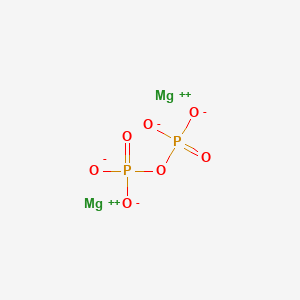

Magnesium pyrophosphate, also known as this compound, is a useful research compound. Its molecular formula is Mg2P2O7 and its molecular weight is 222.55 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Polyphosphates - Diphosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Fertilizer Production from Human Urine

Etter et al. (2011) explored the transformation of phosphorus from human urine into a concentrated form for use as an agricultural fertilizer. Their study, conducted in Nepal, utilized struvite (MgNH₄PO₄·6H₂O) precipitation from urine, showing that it is an efficient and straightforward approach to produce granulated phosphorus fertilizer. They proposed that magnesium oxide, produced from locally available magnesite, could be a cheaper magnesium source for this process. The study emphasizes the potential of urine-derived fertilizers in agriculture, especially in regions like Nepal where nutrient security is a concern (Etter et al., 2011).

2. Purification of Plant Viruses

Rialdi and Zunino (1969) used magnesium pyrophosphate gel (Mg-PPi) for the purification of plant viruses, including turnip yellow mosaic and tobacco mosaic virus. The technique maintained the infectivity of the viruses and enabled the separation of intact from empty virus particles, showcasing Mg-PPi as a valuable tool in virology research (Rialdi & Zunino, 1969).

3. Role in DNA Microparticle Formation During PCR

Danilevich et al. (2015) investigated the formation of DNA-containing microparticles during PCR, finding that magnesium cations and pyrophosphate (a byproduct of DNA synthesis) are essential for this process. Their work contributes to a better understanding of PCR mechanics and the role of this compound in molecular biology (Danilevich et al., 2015).

4. Bioceramics in Orthopedic Applications

Nabiyouni et al. (2018) discussed the significance of magnesium ions, including magnesium phosphates like this compound, in orthopedic applications. They highlighted the use of magnesium-based bioceramics in bone cements, scaffolds, and implant coatings, underscoring their potential in bone regeneration and orthopedic medicine (Nabiyouni et al., 2018).

5. Enhancing Delivery Efficiency of Adjuvants in Immune Cells

Takagi et al. (2016) explored the use of this compound-based microparticles to improve the delivery and adjuvant effects of Polyriboinosinic-Polyribocytidylic Acid in immune cells. Their study highlights the potential of MgPP as a safe and effective delivery vehicle for nucleic acid-based adjuvants, offering insights into novel approaches in immunology (Takagi et al., 2016).

Mechanism of Action

Target of Action

Magnesium pyrophosphate primarily targets the enzyme UDP-glucose pyrophosphorylase (UGPase) . UGPase is a freely reversible enzyme that uses glucose-1-P and UTP to produce UDP-glucose (UDPG) and pyrophosphate (PPi), with UDPG being essential for glycosylation reactions in all organisms .

Mode of Action

This compound interacts with UGPase in its reverse reaction . Free magnesium (Mg2+) has profound effects on this reverse reaction and is absolutely required for its activity . More detailed analyses with varied concentrations of MgPPi allowed us to conclude that it is the MgPPi complex which serves as the true substrate for UGPase in its reverse reaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the pyrophosphorolytic reaction of UGPase . This reaction is essential for plants, providing UDPG for hundreds of glycosylation reactions, and is involved in energy production (UTP) and providing carbon skeletons in the sucrose-to-starch pathway in certain non-photosynthetic tissues .

Pharmacokinetics

Plasma magnesium comprises only approximately 0.3% of total body magnesium, where it is present in three states—ionized (62%), protein bound (33%), and complexed to anions such as citrate and phosphate (5%) .

Result of Action

The result of this compound’s action is the modulation of the reverse reaction of UGPase . This modulation is essential for various biochemical processes, including the synthesis of sucrose, cellulose, and glycoproteins .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in the co-pyrolysis of biomass with phosphorus (P) and magnesium (Mg), the presence of this compound improves P delivery to crops . This suggests that the action, efficacy, and stability of this compound can be influenced by the presence of other elements and compounds in the environment.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Magnesium pyrophosphate plays a role in various biochemical reactions. It has been found to have profound effects on the reverse reaction of UDP-glucose pyrophosphorylase (UGPase), an enzyme essential for glycosylation reactions in all organisms . The presence of free magnesium (Mg2+) is absolutely required for its activity .

Cellular Effects

The cellular effects of this compound are not well-documented. Magnesium, a component of this compound, is known to be involved in a variety of physiological processes. It is the second most abundant cation in cells and the fourth most abundant cation in living organisms . Magnesium-based biomaterials are considered to be biocompatible and biodegradable .

Molecular Mechanism

It is known that this compound can serve as a substrate for UGPase in its reverse reaction . Free pyrophosphate (PPi) was found to be an inhibitor in this reaction .

Temporal Effects in Laboratory Settings

It is known that this compound can form crystals under certain conditions .

Dosage Effects in Animal Models

It is known that magnesium, a component of this compound, is essential for optimal immune function and regulating inflammation . Deficiency in magnesium can lead to temporary or long-term immune dysfunction .

Metabolic Pathways

This compound is involved in the metabolic pathway of UGPase . UGPase carries a freely reversible reaction, using glucose-1-P and UTP to produce UDP-glucose (UDPG) and pyrophosphate (PPi), with UDPG being essential for glycosylation reactions in all organisms .

Transport and Distribution

It is known that magnesium, a component of this compound, is essential for many physiological processes and is the second most abundant cation in cells .

Subcellular Localization

It is known that magnesium, a component of this compound, is involved in many physiological processes in various parts of the cell .

Properties

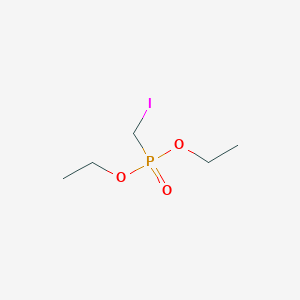

IUPAC Name |

dimagnesium;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTWHWHGBBCSMX-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

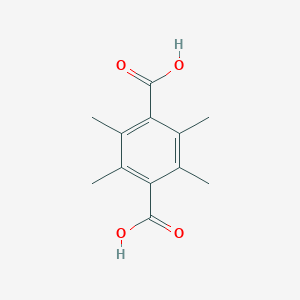

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2P2O7, Mg2O7P2 | |

| Record name | magnesium pyrophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158723 | |

| Record name | Magnesium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-24-7 | |

| Record name | Magnesium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL34Y660JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)